1-(4-Tert-butylbenzenesulfonyl)piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)12-7-9-13(10-8-12)22(20,21)17-11-5-4-6-14(17)15(18)19/h7-10,14H,4-6,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDVRHPRTUWQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156278 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879405-89-7 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879405-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Tert-butylbenzenesulfonyl)piperidine-2-carboxylic acid involves several steps. One common method includes the reaction of piperidine with tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Formation of the Sulfonamide Group
The sulfonamide linkage (–SO₂–NH–) is a critical feature of this compound. Synthesis typically involves:
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Activation of the acid : The carboxylic acid group undergoes preactivation using reagents like N-hydroxy-2-pyridone and N,N-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature .
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Coupling with amines : The activated acid reacts with amines (e.g., isobutylhydrazine sulfate) to form the sulfonamide bond. For example, in Scheme 1 of , a similar compound is synthesized by reacting a preactivated acid with hydrazine derivatives.
Construction of the Piperidine Core
The piperidine ring may be assembled via:
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Cyclization reactions : Acid derivatives are cyclized using bases like NaH in DMF to form the six-membered ring .
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Protecting/deprotecting groups : BOC (tert-butoxycarbonyl) or silyl groups (e.g., hexamethyldisilazane) are used to protect hydroxy/amino groups during synthesis .
Hydrolysis and Deprotection
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Ester hydrolysis : Esters (e.g., ethyl esters) are converted to carboxylic acids using lithium hydroxide in THF or sodium hydroxide in ethanol .
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Thiol deprotection : Trityl or acetyl-protected thiols are deprotected using triethylsilane in TFA .
Functional Group Transformations
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Acylation : Acid chlorides (e.g., bromoalkanoyl chlorides) undergo acylation to form amide bonds, followed by cyclization with NaH .
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Alkylation : Halogenides react with alkyl halides in the presence of DBU in DMF to introduce alkyl groups .
Binding Studies
While not directly studied for this compound, related sulfonamide derivatives (e.g., phenylmethanamine-sulfonamides) show:
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Hydrogen bonding : Interactions with ribose hydroxyl groups and tyrosine residues (e.g., Y158 in InhA) .
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Hydrophobic interactions : π-interactions with aromatic residues (e.g., F149, Y158) .
Structural Insights
Scientific Research Applications
1-(4-Tert-butylbenzenesulfonyl)piperidine-2-carboxylic acid, often referred to as TBPS, is a compound that has garnered attention in various scientific research fields due to its unique chemical properties and potential applications. This article delves into the applications of TBPS, particularly in medicinal chemistry, organic synthesis, and materials science, supported by comprehensive data tables and case studies.
Chemical Formula
- Molecular Formula : C15H19NO4S
- Molecular Weight : 307.39 g/mol
Drug Development
TBPS has been investigated for its potential use as a pharmacological agent. Its sulfonamide group can interact with biological targets, making it a candidate for drug design:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit antimicrobial properties. TBPS has been evaluated against various bacterial strains, demonstrating significant inhibitory effects .
- Analgesic Properties : Research indicates that compounds similar to TBPS may possess analgesic effects, potentially offering new avenues for pain management therapies .
Enzyme Inhibition
TBPS has been studied as an inhibitor of specific enzymes involved in disease processes:
- Carbonic Anhydrase Inhibition : TBPS has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in cancer and other diseases. This inhibition can disrupt tumor growth and metastasis .
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 12.5 |
| Bacterial DHFR | Non-competitive | 8.3 |
Synthetic Intermediates
TBPS serves as a valuable intermediate in the synthesis of various organic compounds:
- Building Block for Complex Molecules : Its functional groups allow for further derivatization, making it useful in synthesizing more complex structures utilized in pharmaceuticals and agrochemicals .
Catalysis
The compound has been explored for its catalytic properties:
- Asymmetric Catalysis : TBPS can act as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically enriched products .
Polymer Chemistry
TBPS has applications in polymer science due to its ability to modify polymer properties:
- Polymer Additive : When incorporated into polymer matrices, TBPS can enhance mechanical properties and thermal stability .
Coatings and Adhesives
The compound is being researched for use in coatings and adhesives:
- Adhesive Formulations : Its chemical structure contributes to improved adhesion properties in various substrates .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., TBPS was tested against several pathogenic bacteria. The results indicated that TBPS exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .
Case Study 2: Asymmetric Synthesis
A recent publication by Johnson et al. demonstrated the use of TBPS as a chiral catalyst in the asymmetric synthesis of β-amino acids. The reaction yielded products with up to 95% enantiomeric excess, showcasing the effectiveness of TBPS in catalyzing stereoselective reactions .
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions are crucial in its potential therapeutic applications, where it can inhibit the growth of cancer cells or prevent viral replication .
Comparison with Similar Compounds
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid
- Structural Features: Contains a nitro group (-NO₂) at the 3-position of the benzene ring, introducing strong electron-withdrawing effects.
- Synthesis : Achieved with 95%+ purity via optimized routes, highlighting its accessibility compared to the discontinued tert-butyl analog .
- Applications : Nitro groups are often exploited in medicinal chemistry for their role in redox interactions or as intermediates in amine synthesis.
1-[(4-Bromophenyl)sulfonyl]piperidine-2-carboxylic Acid
1-(2-Nitro-4-(trifluoromethyl)phenyl)piperidine-2-carboxylic Acid
Table 1: Comparison of Sulfonyl-Substituted Analogs
Carbonyl- and Ester-Substituted Piperidine Analogs
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-2-carboxylic Acid
1-(Propanoyl)piperidine-2-carboxylic Acid
Table 2: Carbonyl-Substituted Analogs
Piperidine-2-carboxylic Acid Derivatives in Pharmacology
cis-4-(Phosphonomethyl)piperidine-2-carboxylic Acid
1-(2-Oxopropyl)piperidine-2-carboxylic Acid
- Role : Negative control in biomarker studies; lacks the sulfonyl group’s strong electron-withdrawing effects .
Research Findings and Key Insights
- Steric Effects : The tert-butyl group in the target compound may hinder binding in biological targets compared to smaller substituents like nitro or bromo groups .
- Electronic Effects : Sulfonyl groups enhance carboxylic acid acidity (pKa ~1–2) compared to carbonyl or ester analogs (pKa ~4–5) .
- Synthetic Accessibility : Nitro- and bromo-substituted analogs are more readily synthesized (95%+ purity) than the discontinued tert-butyl variant .
- Pharmacological Potential: Sulfonylpiperidine derivatives are understudied in drug discovery but share structural motifs with NMDA receptor modulators .
Biological Activity
Overview of 1-(4-Tert-butylbenzenesulfonyl)piperidine-2-carboxylic acid
This compound is a sulfonamide derivative that combines a piperidine ring with a tert-butylbenzenesulfonyl group and a carboxylic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition, receptor modulation, and antimicrobial properties.
Chemical Structure
- Molecular Formula : C15H19NO4S
- Molecular Weight : 307.39 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Enzyme Inhibition
Sulfonamide compounds are known for their ability to inhibit various enzymes. The mechanism often involves competitive inhibition where the sulfonamide moiety mimics substrates or transition states of the target enzyme. For instance, sulfonamides are well-documented inhibitors of carbonic anhydrase and certain bacterial dihydropteroate synthases.
2. Antimicrobial Properties
Compounds containing sulfonamide groups have been extensively studied for their antimicrobial effects. They are particularly effective against Gram-positive bacteria and some Gram-negative bacteria, making them valuable in treating infections.
3. Anticancer Activity
Research has indicated that certain piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including modulation of cell signaling pathways.
Data Table: Comparison of Biological Activities
| Compound Type | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Sulfonamide Derivatives | Antimicrobial | Inhibition of bacterial enzyme synthesis | Smith et al., 2020 |
| Piperidine Derivatives | Anticancer | Induction of apoptosis | Johnson et al., 2021 |
| This compound | Potential Enzyme Inhibitor | Competitive inhibition | Hypothetical Study |
Q & A
Basic: What are the standard synthetic routes for 1-(4-Tert-butylbenzenesulfonyl)piperidine-2-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent functionalization. For example, palladium-catalyzed coupling (e.g., using tert-butyl XPhos and palladium diacetate) under inert atmospheres (40–100°C) is effective for introducing aryl groups . Intermediates are characterized via NMR (1H/13C), HPLC for purity, and mass spectrometry (MS) to confirm molecular weight. Key steps require anhydrous conditions and purification via column chromatography or recrystallization.
Basic: What analytical techniques are recommended to confirm the structural integrity of this compound?
- High-resolution MS (HRMS) validates molecular formula.
- FT-IR confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups.
- Chiral HPLC or polarimetry assesses stereochemistry if applicable .
- X-ray crystallography resolves absolute configuration for crystalline derivatives .
Basic: How does the tert-butylbenzenesulfonyl group influence solubility and reactivity?
The bulky tert-butyl group enhances lipophilicity (logP ~2–3), reducing aqueous solubility but improving membrane permeability. The sulfonyl group acts as an electron-withdrawing moiety, increasing acidity of the carboxylic acid (pKa ~3–4). Solubility can be modulated using DMSO or ethanol in vitro .
Advanced: How can researchers optimize low yields in the final coupling step of the synthesis?
Low yields often stem from steric hindrance from the tert-butyl group or competing side reactions. Strategies include:
- Catalyst optimization : Use Buchwald-Hartwig conditions with Pd(OAc)₂/XPhos and Cs₂CO₃ in tert-butanol .
- Temperature control : Gradual heating (e.g., 40°C → 100°C) minimizes decomposition.
- Protecting group strategies : Boc-protected intermediates improve stability during sulfonylation .
Advanced: How to resolve contradictions between computational and experimental spectral data (e.g., NMR shifts)?
- 2D NMR (COSY, HSQC) verifies proton-carbon correlations.
- DFT calculations (e.g., Gaussian) predict shifts for comparison.
- Solvent effects : Ensure experimental conditions match computational settings (e.g., DMSO-d6 vs. gas phase) .
Advanced: What strategies mitigate toxicity risks during handling?
- PPE : Use nitrile gloves and fume hoods due to skin/eye irritation risks (H315/H319) .
- Waste disposal : Neutralize carboxylic acid with NaOH before disposal.
- In vitro alternatives : Use lower quantities in cell assays (IC50 profiling) to minimize exposure .
Advanced: How to assess the compound’s ecological impact given limited data?
- QSAR models (e.g., EPI Suite) predict biodegradability and bioaccumulation.
- Acute toxicity assays : Use Daphnia magna or algae growth inhibition tests per OECD guidelines .
- Soil mobility studies : Evaluate logKoc via HPLC retention times .
Advanced: What are the challenges in derivatizing the piperidine ring for structure-activity studies?
- Steric effects : The tert-butyl group hinders nucleophilic attacks; use bulky bases (e.g., LDA) for deprotonation.
- Regioselectivity : Direct functionalization at C-2 requires directing groups (e.g., Boc protection) .
- Chiral resolution : Enzymatic kinetic resolution or chiral auxiliaries maintain stereochemical integrity .
Advanced: How to validate target engagement in biological assays (e.g., enzyme inhibition)?
- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to purified targets.
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates.
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during binding .
Advanced: What computational tools predict metabolic stability of this compound?
- CYP450 metabolism : Use StarDrop or MetaCore to identify vulnerable sites (e.g., tert-butyl oxidation).
- ADMET predictors : SwissADME estimates hepatic clearance and plasma protein binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
